Sodium aluminum hydride
Overview
Description
Sodium aluminum hydride, also known as sodium tetrahydroaluminate, is an inorganic compound with the chemical formula NaAlH₄. It is a white pyrophoric solid that dissolves in tetrahydrofuran but not in diethyl ether or hydrocarbons. This compound is primarily used as a reducing agent in organic synthesis and has been evaluated for its potential in hydrogen storage .
Mechanism of Action
Target of Action
Sodium aluminum hydride, also known as sodium alumanuide, is an inorganic compound with the chemical formula NaAlH4 . It primarily targets organic compounds in chemical reactions, acting as a strong reducing agent .
Mode of Action
This compound interacts with its targets through a process known as hydride transfer . This involves the transfer of a hydride ion (H-) from the this compound to the target molecule . The Al-H bond in this compound is weaker and more polar than the B-H bond in sodium borohydride, making it a more powerful reducing agent .
Biochemical Pathways
It can reduce a variety of organic compounds, including aldehydes, ketones, and esters, to their corresponding alcohols .
Pharmacokinetics
Instead, it is used in a controlled laboratory environment for chemical reactions .
Result of Action
The primary result of this compound’s action is the reduction of target molecules. For example, it can reduce aldehydes and ketones to alcohols . This transformation is crucial in many synthetic pathways in organic chemistry .
Action Environment
This compound is sensitive to environmental conditions. It reacts rapidly, even violently, with protic reagents, such as water . Therefore, it must be handled with care in a controlled laboratory environment to ensure safety and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aluminum hydride can be synthesized from its elemental components under high pressures of hydrogen at 200°C using a triethylaluminum catalyst: [ \text{Na} + \text{Al} + 2 \text{H}_2 \rightarrow \text{NaAlH}_4 ] Another method involves the reaction of sodium hydride with aluminum chloride in the presence of organoaluminum compounds as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the direct synthesis method under controlled conditions to ensure high purity and yield. The reaction is carried out in an autoclave where aluminum powder, sodium hydride, and hydrogen gas are combined under high pressure and temperature .
Types of Reactions:
Reduction: this compound is a strong reducing agent, similar to lithium aluminum hydride. It reduces esters to alcohols and can also reduce other carbonyl compounds.
Hydrogen Release: When heated, this compound decomposes to release hydrogen gas: [ 3 \text{NaAlH}_4 \rightarrow \text{Na}_3\text{AlH}_6 + 2 \text{Al} + 3 \text{H}_2 ] [ \text{Na}_3\text{AlH}_6 \rightarrow 3 \text{NaH} + \text{Al} + \frac{3}{2} \text{H}_2 ]
Common Reagents and Conditions:
Protic Reagents: this compound reacts rapidly with protic reagents such as water, resulting in the formation of sodium aluminate and hydrogen gas: [ 4 \text{H}_2\text{O} + \text{NaAlH}_4 \rightarrow \text{NaAl(OH)}_4 + 4 \text{H}_2 ]
Major Products:
Alcohols: Reduction of esters and other carbonyl compounds.
Hydrogen Gas: Decomposition under heat.
Scientific Research Applications
Chemistry: Sodium aluminum hydride is extensively used as a reducing agent in organic synthesis. It is particularly useful in the reduction of esters, carboxylic acids, and other carbonyl-containing compounds .
Biology and Medicine: While its primary applications are in chemistry, this compound’s ability to release hydrogen has potential implications in biological and medical research, particularly in the development of hydrogen-based therapies and treatments.
Industry: In the industrial sector, this compound is explored for hydrogen storage applications. Its high hydrogen content and ability to release hydrogen at relatively low temperatures make it a candidate for on-board hydrogen storage in fuel cell applications .
Properties
IUPAC Name |
sodium;alumanuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.4H/q-1;+1;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCIYRTKITUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[AlH4-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAlH4, AlH4Na | |
Record name | SODIUM ALUMINUM HYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1051696 | |
Record name | Sodium aluminum hydride | |
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Molecular Weight |
54.003 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium aluminum hydride appears as a white crystalline solid. Density 1.24 g / cm3. If spread over a large flat combustible area, friction can ignite the material. Soluble in tetrahydrofuran., White solid; Highly moisture sensitive; [Hawley] | |
Record name | SODIUM ALUMINUM HYDRIDE | |
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Record name | Sodium aluminum hydride | |
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Solubility |
Soluble in tetrahydrofuran, dimethyl "Cellosolve" | |
Record name | SODIUM ALUMINUM HYDRIDE | |
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Density |
1.24 | |
Record name | SODIUM ALUMINUM HYDRIDE | |
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Color/Form |
White crystalline material | |
CAS No. |
13770-96-2 | |
Record name | SODIUM ALUMINUM HYDRIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sodium aluminum hydride | |
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Record name | Sodium aluminum hydride | |
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Record name | Aluminate(1-), tetrahydro-, sodium (1:1), (T-4)- | |
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Record name | Sodium aluminum hydride | |
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Record name | Sodium tetrahydridoaluminate | |
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Record name | SODIUM ALUMINUM HYDRIDE | |
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Melting Point |
Begins to melt at 183 °C with decomposition to evolve hydrogen | |
Record name | SODIUM ALUMINUM HYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
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ANone: The molecular formula of sodium aluminum hydride is NaAlH4, and its molecular weight is 54.00 g/mol. []
ANone: Yes, various spectroscopic techniques have been employed to characterize NaAlH4. For example, Raman spectroscopy has been used to study the lattice dynamics of NaAlH4, revealing its molecular ionic nature. These studies show a separation of vibrational modes between the AlH4- anion-modes and lattice-modes. Furthermore, in-situ Raman measurements indicate that the AlH4- anion remains stable even at the melting point of NaAlH4. [] Inelastic neutron scattering (INS) spectroscopy has also been used to identify volatile molecular aluminum hydrides, such as AlH3 and its oligomers (Al2H6, Al3H9, Al4H12), formed during hydrogen regeneration of catalyst-doped NaAlH4. []
ANone: Titanium doping is known to enhance both the absorption and desorption kinetics of hydrogen in NaAlH4. [, , , , ] Studies indicate that the titanium itself doesn't directly facilitate hydrogen desorption at the surface. Instead, titanium, even in well-protected NaAlH4 samples, promotes the formation of surface hydroxides with varying hydrogen saturation levels during dehydrogenation. These oxidized species lower the energy barrier for H2 formation, suggesting that oxygen may actively participate in hydrogen release. []
ANone: TiCl3 is a common dopant used to improve the hydrogen storage characteristics of NaAlH4. Small-angle X-ray scattering studies revealed that TiCl3 significantly affects the nanostructure of NaAlH4 particles during ball milling. This includes influencing the morphology, grain size, and distribution of the phases formed during the decomposition process. []
ANone: Yes, directly milling NaH/Al with metallic Ti powder under argon or hydrogen can produce Ti-doped NaAlH4 with stable hydrogen capacities over multiple cycles. [] Electron microscopy studies confirmed that this process forms catalytically active titanium hydride. Cycling leads to significant changes in particle and grain size of Al, with a specific correlation developing between the distribution of Al and titanium hydride. []
ANone: X-ray absorption spectroscopy studies suggest that Ti in doped NaAlH4 exists in a zero-valent state, forming nanoclusters of TiAl3 on or near the surface. [, ] This local Ti environment appears to remain largely unchanged during hydrogen cycling.
ANone: Yes, other catalysts have been explored. For instance, TiC has shown promising results as a catalyst for NaAlH4. TiC-doped NaH/Al composites have demonstrated superior reversible hydrogen storage properties compared to TiC-doped NaAlH4 or Ti-doped NaH/Al. [] Additionally, nitrogen-doped graphene and carbon nanotubes have shown potential in improving the hydrogenation and dehydrogenation reactions of NaAlH4. These materials lower the dehydrogenation temperature and enhance kinetics by reducing the activation energy. []
ANone: Yes, computational modeling has played a crucial role in understanding the behavior of NaAlH4. For example, density functional theory (DFT) calculations were used to investigate the electronic structure of NaAlH4 and Na3AlH6. These calculations confirmed the complex-ionic nature of these hydrides, with Na+ cations and AlH4- and AlH6(3-) anions, respectively. [] Additionally, computational modeling of INS spectra has been crucial in identifying the volatile molecular aluminum hydrides formed during H2 regeneration. []
ANone: Research indicates that the valence state of the titanium dopant does not significantly impact its ability to enhance the kinetics of hydrogen absorption and desorption in NaAlH4. TiCl3, TiF4, and TiBr4 have all proven effective in improving these kinetics. This suggests that the catalytic mechanism is not dependent on the initial valence state of titanium. []
ANone: Solutions of NaAlH4 in solvents like tetrahydrofuran (THF) or diglyme exhibit good stability, remaining viable for several months if protected from air exposure. []
ANone: While this compound is a promising material for hydrogen storage, other complex metal hydrides are also being investigated. For example, MgH2-based composites, such as MgH2-FeTi-CAs and MgH2-FeTi, have shown higher hydrogen storage capacities compared to NaAlH4. [] Each material has its advantages and disadvantages, and the selection of the best material depends on the specific application requirements.
ANone: While NaAlH4 offers potential for hydrogen storage, recycling the spent material poses a significant challenge. Research is ongoing to develop efficient and cost-effective methods for regenerating NaAlH4 from its dehydrogenated products.
ANone: The discovery of Ti-doped NaAlH4 as a reversible hydrogen storage material by Bogdanovic et al. in 1997 marked a turning point in the field. [] This sparked extensive research into improving its properties and understanding the catalytic mechanisms involved. The development of novel catalysts, such as TiC and nitrogen-doped carbon nanomaterials, further advanced the potential of NaAlH4 for practical applications.
ANone: Advancements in NaAlH4 research have been driven by collaborations across multiple disciplines. Material scientists, chemists, physicists, and engineers have contributed to the development of new synthesis methods, characterization techniques, and computational models. For example, the use of advanced characterization tools like inelastic neutron scattering (INS), small-angle X-ray scattering (SAXS), and X-ray absorption spectroscopy (XAS) has been instrumental in understanding the behavior of NaAlH4 at the nanoscale. [, , ]
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